Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a thiophene derivative with a complex molecular structure Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a derivative of thiophene, a heterocyclic compound . Thiophene derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer activities It’s known that similar thiophene derivatives have shown potent antibacterial activity against staphylococcus aureus, bacillus subtilis, escherichia coli, and salmonella typhi .
Mode of Action
For instance, some thiophene derivatives have been found to inhibit the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress .
Biochemical Pathways
For instance, some thiophene derivatives have been found to activate the NRF2 pathway, leading to increased expression of antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) .
Result of Action
The compound has been found to exhibit a range of biological activities. For instance, some thiophene derivatives have shown potent antibacterial activity against various bacterial species . Additionally, they have demonstrated antioxidant activity, with some compounds exhibiting IC50 values comparable to that of ascorbic acid . Some thiophene derivatives have also shown anticancer activity, with effective cytotoxic activity against human lung cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate typically involves the Gewald synthesis method. This method involves the reaction of a ketone or aldehyde with elemental sulfur and an amine in the presence of a base. The reaction conditions include heating the mixture under reflux to facilitate the formation of the thiophene ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has shown antimicrobial and antioxidant properties, making it useful in the development of new drugs.
Medicine: Research has indicated its potential as an apoptosis-inducing agent for cancer treatment.
Industry: Its unique chemical properties make it valuable in the production of materials with specific desired characteristics.
Comparison with Similar Compounds
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is similar to other thiophene derivatives such as Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. its unique structural features and reactivity profile set it apart from these compounds. Other similar compounds include:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Properties
IUPAC Name |
ethyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h2-6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYNHUFLJHBTSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CCCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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